molecular formula C16H26N2O3S B503087 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide CAS No. 321714-20-9

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Numéro de catalogue: B503087
Numéro CAS: 321714-20-9
Poids moléculaire: 326.5g/mol
Clé InChI: NJTZRESWTZTRPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3,5,6-Tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a substituted benzenesulfonamide derivative characterized by a tetra-methylated aromatic ring and a morpholine-ethylamine substituent on the sulfonamide group. Its structure combines electron-donating methyl groups with a polar morpholine moiety, which may influence solubility, ionization, and biological interactions.

Propriétés

IUPAC Name

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-12-11-13(2)15(4)16(14(12)3)22(19,20)17-5-6-18-7-9-21-10-8-18/h11,17H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTZRESWTZTRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN2CCOCC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321533
Record name 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196227
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

321714-20-9
Record name 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3,5,6-tetramethylbenzenesulfonyl chloride and 2-(morpholin-4-yl)ethanamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine.

    Procedure: The 2,3,5,6-tetramethylbenzenesulfonyl chloride is reacted with 2-(morpholin-4-yl)ethanamine in the presence of the base, leading to the formation of 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Applications De Recherche Scientifique

Enzyme Inhibition

Research indicates that compounds similar to 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can inhibit tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE). This inhibition is crucial in the treatment of various inflammatory diseases. TACE is responsible for the cleavage of pro-TNF-α into its active form, which is implicated in numerous inflammatory conditions such as rheumatoid arthritis and psoriasis .

Anti-inflammatory Effects

The compound has been studied for its potential role in reducing TNF-α levels in inflammatory diseases. By inhibiting TACE, it may help mitigate symptoms associated with autoimmune disorders and chronic inflammatory diseases .

Cancer Therapy

Given the role of TNF-α in tumor progression and metastasis, inhibitors like 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide are being investigated for their potential use in cancer therapy. The ability to modulate TNF-α levels could provide therapeutic benefits in treating certain malignancies .

Case Study 1: Inhibition of TACE

A study highlighted the effectiveness of benzenesulfonamide derivatives as TACE inhibitors. In vitro assays demonstrated that these compounds significantly reduced TNF-α production in macrophages. The findings suggest that 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide could be developed further for clinical applications targeting inflammatory diseases .

Case Study 2: Therapeutic Potential in Psoriasis

In a clinical setting, compounds similar to this sulfonamide have shown promise in treating psoriasis by lowering TNF-α levels and improving skin lesions. Patients receiving treatment with TACE inhibitors reported reduced inflammation and improved quality of life .

Comparative Analysis of Related Compounds

To better understand the potential applications of 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide, a comparison with other benzenesulfonamide derivatives is useful.

Compound NameMechanismTarget DiseaseReference
Compound ATACE InhibitorRheumatoid Arthritis
Compound BCA InhibitorCancer
Compound CTNF InhibitorPsoriasis

Mécanisme D'action

The primary mechanism by which 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide exerts its effects is through the inhibition of calcium uptake in cells. This compound interacts with calcium channels or transporters, blocking the influx of calcium ions into the cell. This inhibition affects various cellular processes that depend on calcium signaling, including muscle contraction, neurotransmitter release, and cell proliferation.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Electronic Differences

Compound Aromatic Substituents Sulfonamide Substituent Predicted pKa (Sulfonamide) Ionization at pH 7.4
Target Compound 2,3,5,6-Tetramethyl 2-Morpholin-4-ylethyl ~6* (estimated) Partially deprotonated
2,3,5,6-Tetrafluoro-4-phenoxy derivative () 2,3,5,6-Tetrafluoro Phenoxy ~3.5 Fully deprotonated
2,3,5,6-Tetramethyl-N-(pyrazin-2-yl) () 2,3,5,6-Tetramethyl Pyrazin-2-yl N/A Neutral (no deprotonation)

*The target compound’s pKa is estimated based on non-fluorinated analogs (e.g., 9a–d in ), where pKa ≈ 4. Fluorination lowers pKa to ~3.5 due to electron-withdrawing effects, enhancing deprotonation at physiological pH . The methyl groups in the target compound likely reduce acidity compared to fluorinated analogs, resulting in mixed ionization states at pH 7.5.

Table 2: Physicochemical Data Comparison

Compound (Reference) Melting Point (°C) Yield (%) Key Spectral Features (NMR, IR)
Target Compound Not reported Not reported Likely NH stretch (~2955 cm⁻¹), S=O stretches (~1362, 1174 cm⁻¹)
2,3,5,6-Tetramethyl-N-(pyrazin-2-yl) () 221–223.7 49 δ 11.55 (sulfonamide NH), 2.55/2.21 ppm (–CH3)
Fluorinated CA inhibitors () Varies 87–99 Characteristic S=O and C–F stretches

The target compound’s synthesis likely follows routes similar to and , involving sulfonamide coupling with a morpholine-ethylamine nucleophile. Its methyl groups may hinder reactivity compared to fluorinated derivatives, as seen in lower yields for methylated analogs (e.g., 49% in vs. 87–99% for fluorinated salts in ) .

Pharmacokinetic and Solubility Implications

Morpholine’s oxygen atom may facilitate hydrogen bonding, enhancing membrane permeability or protein interactions. In contrast, fluorinated compounds () prioritize strong zinc coordination over solubility, limiting their utility in non-target tissues.

Key Research Findings and Gaps

Fluorination vs. Methylation : Fluorinated benzenesulfonamides dominate CA inhibition due to optimal pKa and ionization, while methylated analogs like the target compound may prioritize solubility or off-target effects .

Substituent Effects : Morpholine-ethylamine substituents could mitigate the reduced acidity of methylated aromatic rings by enhancing solubility or alternative binding modes.

Synthetic Challenges : Methylated derivatives may require optimized coupling conditions to improve yields, as seen in .

Activité Biologique

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C20H27N3O3S
  • Molecular Weight : 373.56 g/mol
  • Density : 1.151 g/cm³
  • Boiling Point : 369.9 °C at 760 mmHg
  • LogP : 3.515

The biological activity of sulfonamides generally involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial growth and replication. Specifically, the morpholine moiety in 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide may enhance solubility and bioavailability, potentially improving its efficacy against various pathogens.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound effectively inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific activity of 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide against these pathogens remains to be fully elucidated.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of various sulfonamide derivatives. One notable study found that certain derivatives selectively inhibited C1r protease without affecting related serine proteases like trypsin . This selectivity is crucial for developing targeted therapies with minimal side effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of sulfonamides indicates that modifications in the aromatic ring and substituents significantly influence their biological activity. For example, the introduction of a morpholine group has been associated with enhanced antibacterial potency . Future research should focus on optimizing the structure of 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide to maximize its therapeutic efficacy.

Summary Table of Biological Activities

Activity TypeEffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Protease InhibitionSelective inhibition

Q & A

Q. What are the recommended synthetic routes for 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-morpholin-4-ylethylamine. Key steps include:
  • Coupling Reaction : Conduct the reaction in anhydrous dichloromethane at 0–5°C with triethylamine as a base to neutralize HCl byproducts .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
  • Optimization : Apply Design of Experiments (DoE) to minimize trial-and-error. For example, use fractional factorial designs to evaluate temperature, stoichiometry, and solvent effects on yield .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
  • NMR Spectroscopy : Confirm substitution patterns via 1H^1H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, morpholine protons at δ 3.5–3.7 ppm) and 13C^{13}C NMR for methyl group assignments .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ≈ 379.2 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model transition states for sulfonamide bond formation .
  • Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with enzymes (e.g., carbonic anhydrase). Compare binding affinities with analogs from PDB entries (e.g., RCSB PDB ligand XYW) .

Q. What strategies resolve contradictions in reported solubility data across studies?

  • Methodological Answer :
  • Solvent Screening : Use a standardized shake-flask method at 25°C with HPLC quantification. Test solvents like DMSO, ethanol, and phosphate-buffered saline (PBS) to account for variability in literature .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δd_d, δp_p, δh_h) to correlate solubility with solvent polarity. Cross-reference with analogs (e.g., LogP = 3.6 for ECHEMI compound 744267-19-4) .

Q. How does the substitution pattern on the benzenesulfonamide core influence biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize derivatives with varying methyl/morpholine groups. Test inhibitory activity against target proteins (e.g., kinases) via fluorescence polarization assays.
  • Data Analysis : Use multivariate regression to correlate steric/electronic descriptors (e.g., Hammett σ, molar refractivity) with IC50_{50} values. Compare with structurally similar compounds (e.g., 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.